molecular formula C13H10N4O3 B3868153 2-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide CAS No. 5568-39-8

2-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide

Cat. No.: B3868153
CAS No.: 5568-39-8
M. Wt: 270.24 g/mol
InChI Key: VNKPQKKXMUFBHH-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-nitro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a nitro group, a pyridine ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide typically involves the condensation reaction between 2-nitrobenzohydrazide and pyridine-4-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for 2-nitro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted benzene ring.

    Condensation: It can form Schiff bases with aldehydes or ketones under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Strong nucleophiles such as amines or thiols under basic conditions.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products Formed

    Reduction: Formation of 2-amino-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: Formation of Schiff bases with different aldehydes or ketones.

Scientific Research Applications

2-nitro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also be used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can act as a ligand in coordination chemistry, forming complexes with metal ions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with antimicrobial or anticancer activities.

Mechanism of Action

The mechanism of action of 2-nitro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The pyridine ring and benzohydrazide moiety can also participate in hydrogen bonding and other interactions with enzymes or receptors, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide is unique due to the presence of both a nitro group and a pyridine ring, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-13(11-3-1-2-4-12(11)17(19)20)16-15-9-10-5-7-14-8-6-10/h1-9H,(H,16,18)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKPQKKXMUFBHH-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416518
Record name ST50923122
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5568-39-8
Record name ST50923122
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide
Reactant of Route 2
Reactant of Route 2
2-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide
Reactant of Route 3
2-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.